molecular formula C11H12O4 B1620287 2-Phenylpentanedioic acid CAS No. 2628-87-7

2-Phenylpentanedioic acid

Cat. No.: B1620287
CAS No.: 2628-87-7
M. Wt: 208.21 g/mol
InChI Key: GOEBEEJCYYXSFT-UHFFFAOYSA-N
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Description

2-Phenylpentanedioic acid is an organic compound characterized by a phenyl group attached to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpentanedioic acid can be synthesized through several methods. One common approach involves the reaction of ethyl phenylacetate with diethyl malonate in the presence of a strong base, followed by hydrolysis and decarboxylation . The reaction conditions typically include:

    Reagents: Ethyl phenylacetate, diethyl malonate, sodium ethoxide.

    Conditions: Reflux in ethanol, followed by acid hydrolysis and heating.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpentanedioic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of phenylpentanedioic ketones or aldehydes.

    Reduction: Formation of phenylpentanediol.

    Substitution: Formation of substituted phenylpentanedioic acids.

Scientific Research Applications

2-Phenylpentanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpentanedioic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-Phenylpentanedioic acid
  • 4-Carboxycinnamic acid
  • 4-Benzoyl-2-phenylbutanoic acid

Comparison: 2-Phenylpentanedioic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 3-Phenylpentanedioic acid may share similar reactivity, the position of the phenyl group can significantly influence the compound’s properties and applications .

Properties

IUPAC Name

2-phenylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)7-6-9(11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEBEEJCYYXSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299124, DTXSID40949308
Record name 2-phenylpentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylpentanedioato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2628-87-7, 26410-02-6
Record name NSC128323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylpentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylpentanedioato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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